3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate
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Overview
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is a compound used primarily in proteomics research. It is a derivative of alanine and is known for its role in the synthesis of peptides and proteins. This compound is often utilized in the field of biochemistry and molecular biology due to its stability and reactivity.
Mechanism of Action
Mode of Action
The presence of the fluoren-9-ylmethoxy carbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence protein-related pathways .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the Fmoc group can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate typically involves the protection of the amino group of alanine with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of alanine with Fmoc chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected alanine is then coupled with 4-isopropylphenylpropanoic acid under peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of protective groups and coupling reagents is carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can be coupled with other carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Peptide Coupling: DCC, HOBt, or N,N’-diisopropylcarbodiimide (DIC) in DMF or dichloromethane (DCM)
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions
Major Products Formed
Fmoc Removal: Free amino group of alanine
Peptide Coupling: Peptide bonds with various carboxylic acids
Hydrolysis: Corresponding carboxylic acids and alcohols
Scientific Research Applications
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is widely used in scientific research, particularly in the following areas:
Proteomics: Used in the synthesis of peptides and proteins for studying protein structure and function.
Biochemistry: Employed in the preparation of peptide-based inhibitors and substrates for enzyme assays.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: Fmoc-protected glycine, used similarly in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain amino group.
Uniqueness
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is unique due to its specific structure, which includes an isopropylphenyl group. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain peptide synthesis applications where steric hindrance or specific side chain interactions are desired .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.H2O/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24;/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFFLREUYJMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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